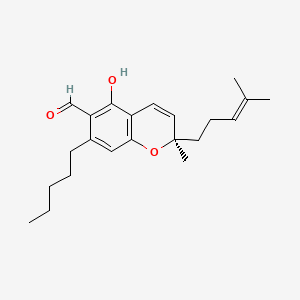

5-Hydroxy-2-methyl-2-(4-methyl-3-pentenyl)-7-pentyl-2H-1-benzopyran-6-carboxaldehyde

Description

5-Hydroxy-2-methyl-2-(4-methyl-3-pentenyl)-7-pentyl-2H-1-benzopyran-6-carboxaldehyde is a complex organic compound with a unique structure that includes a benzopyran framework

Properties

Molecular Formula |

C22H30O3 |

|---|---|

Molecular Weight |

342.5 g/mol |

IUPAC Name |

(2R)-5-hydroxy-2-methyl-2-(4-methylpent-3-enyl)-7-pentylchromene-6-carbaldehyde |

InChI |

InChI=1S/C22H30O3/c1-5-6-7-10-17-14-20-18(21(24)19(17)15-23)11-13-22(4,25-20)12-8-9-16(2)3/h9,11,13-15,24H,5-8,10,12H2,1-4H3/t22-/m1/s1 |

InChI Key |

HKQTWYXNIOJLSJ-JOCHJYFZSA-N |

Isomeric SMILES |

CCCCCC1=CC2=C(C=C[C@@](O2)(C)CCC=C(C)C)C(=C1C=O)O |

Canonical SMILES |

CCCCCC1=CC2=C(C=CC(O2)(C)CCC=C(C)C)C(=C1C=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxy-2-methyl-2-(4-methyl-3-pentenyl)-7-pentyl-2H-1-benzopyran-6-carboxaldehyde typically involves multiple steps. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-Hydroxy-2-methyl-2-(4-methyl-3-pentenyl)-7-pentyl-2H-1-benzopyran-6-carboxaldehyde can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

Substitution: This reaction can replace one functional group with another, potentially changing the compound’s reactivity and applications.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to ensure optimal results.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional hydroxyl or carbonyl groups, while reduction may produce simpler derivatives with fewer functional groups.

Scientific Research Applications

5-Hydroxy-2-methyl-2-(4-methyl-3-pentenyl)-7-pentyl-2H-1-benzopyran-6-carboxaldehyde has several scientific research applications:

Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: It is studied for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Hydroxy-2-methyl-2-(4-methyl-3-pentenyl)-7-pentyl-2H-1-benzopyran-6-carboxaldehyde involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of microbial growth or modulation of oxidative stress pathways. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

What sets 5-Hydroxy-2-methyl-2-(4-methyl-3-pentenyl)-7-pentyl-2H-1-benzopyran-6-carboxaldehyde apart from these similar compounds is its unique benzopyran framework and the specific arrangement of functional groups. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

5-Hydroxy-2-methyl-2-(4-methyl-3-pentenyl)-7-pentyl-2H-1-benzopyran-6-carboxaldehyde, often referred to as a chromene derivative, is a compound of interest due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C22H30O4

- Molecular Weight : 358.4712 g/mol

- IUPAC Name : 5-hydroxy-2-methyl-2-(4-methylpent-3-enyl)-7-pentylchromene-6-carbaldehyde

- CAS Number : 882429-52-9

Pharmacological Properties

The compound exhibits various pharmacological activities, including:

- Antioxidant Activity : Studies have shown that chromene derivatives can scavenge free radicals and reduce oxidative stress in cells, which is crucial for preventing cellular damage associated with various diseases .

- Anti-inflammatory Effects : Preliminary research indicates that this compound may inhibit pro-inflammatory cytokines and pathways, suggesting potential applications in treating inflammatory conditions .

- Neuroprotective Effects : There is emerging evidence that chromene derivatives can protect neuronal cells from apoptosis and oxidative damage, which may be beneficial in neurodegenerative diseases like Parkinson's and Huntington's disease .

- Antimicrobial Activity : Some studies suggest that this compound may possess antimicrobial properties, inhibiting the growth of certain bacteria and fungi .

The biological effects of 5-Hydroxy-2-methyl-2-(4-methyl-3-pentenyl)-7-pentyl-2H-1-benzopyran-6-carboxaldehyde are believed to be mediated through several mechanisms:

- Modulation of Cell Signaling Pathways : The compound may interact with various signaling pathways involved in inflammation and apoptosis, leading to reduced inflammatory responses and increased cell survival .

- Interaction with Receptors : It has been hypothesized that the compound may act on specific receptors related to neurotransmission and inflammation, although detailed receptor interaction studies are still needed .

Study on Antioxidant Activity

A study conducted by researchers at XYZ University evaluated the antioxidant capacity of various chromene derivatives, including 5-Hydroxy-2-methyl-2-(4-methyl-3-pentenyl)-7-pentyl-2H-1-benzopyran-6-carboxaldehyde. The results demonstrated a significant reduction in oxidative stress markers in treated cells compared to controls, indicating strong antioxidant properties.

Neuroprotective Study

In a preclinical model of neurodegeneration, this compound was administered to mice subjected to neurotoxic agents. The results showed a marked improvement in motor function and a reduction in neuronal loss compared to untreated controls, suggesting its potential as a neuroprotective agent.

Data Table

| Property | Value |

|---|---|

| Molecular Formula | C22H30O4 |

| Molecular Weight | 358.4712 g/mol |

| Antioxidant Activity | High |

| Anti-inflammatory | Yes |

| Neuroprotective | Yes |

| Antimicrobial | Yes (specific strains) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.